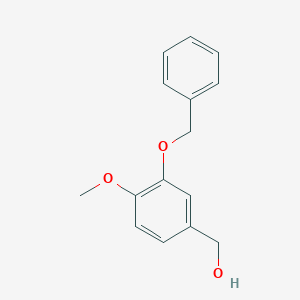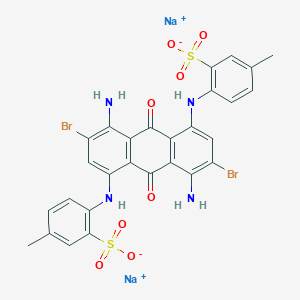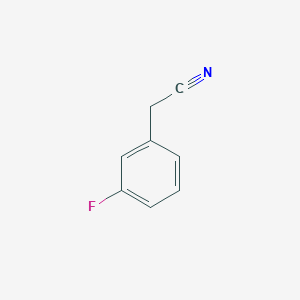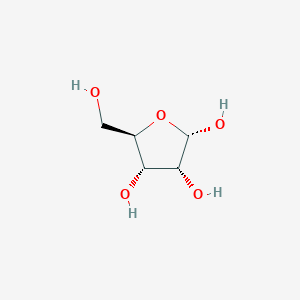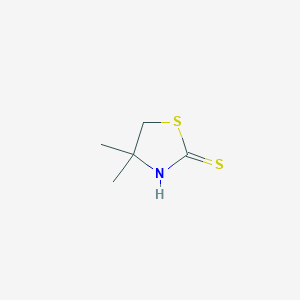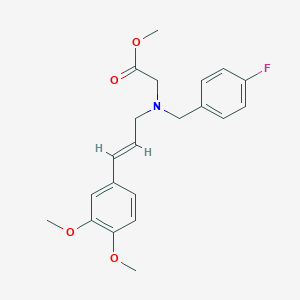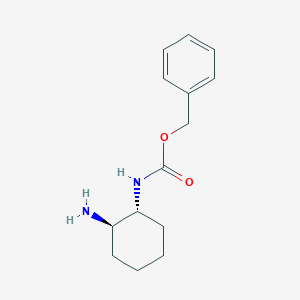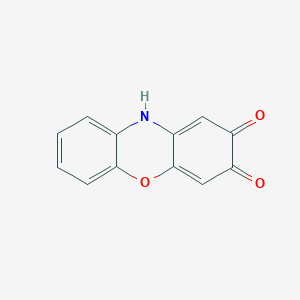
10H-phenoxazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-phenoxazine-2,3-dione is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a yellow crystalline solid that is soluble in organic solvents and is used as a precursor for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 10H-phenoxazine-2,3-dione is not fully understood. However, it is believed to act as a radical scavenger, which helps to prevent oxidative damage to cells. It has also been shown to have anti-inflammatory and antitumor properties.
Biochemische Und Physiologische Effekte
10H-phenoxazine-2,3-dione has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which help to prevent oxidative damage to cells. It has also been shown to have anti-inflammatory and antitumor properties. Additionally, it has been shown to have neuroprotective effects, which help to prevent damage to the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
10H-phenoxazine-2,3-dione has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. It is also stable and can be stored for long periods without degradation. However, it has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of 10H-phenoxazine-2,3-dione. One potential area of research is the development of new synthetic methods for the compound, which could lead to improved yields and lower costs. Another area of research is the exploration of its potential applications in the field of material science, where it could be used as a precursor for the synthesis of new materials with unique properties. Additionally, there is potential for the development of new drugs based on 10H-phenoxazine-2,3-dione, particularly in the field of anticancer therapy.
Conclusion:
In conclusion, 10H-phenoxazine-2,3-dione is a versatile compound with potential applications in various fields, including material science, organic chemistry, and medicinal chemistry. Its antioxidant, anti-inflammatory, and antitumor properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 10H-phenoxazine-2,3-dione can be achieved through various methods, including the oxidation of phenoxazine with potassium permanganate, the reaction of phenoxazine with nitric acid, and the reaction of phenoxazine with sulfuric acid. The most common method for synthesizing 10H-phenoxazine-2,3-dione is the oxidation of phenoxazine with potassium permanganate. This method is preferred due to its simplicity and high yield.
Wissenschaftliche Forschungsanwendungen
10H-phenoxazine-2,3-dione has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and medicinal chemistry. It is used as a precursor for the synthesis of various compounds, including dyes, pigments, and pharmaceuticals. Its applications in organic chemistry include its use as a reagent for the synthesis of various compounds, including indoles and quinolines. In medicinal chemistry, it is used as a building block for the synthesis of various drugs, including anticancer agents.
Eigenschaften
CAS-Nummer |
1915-49-7 |
|---|---|
Produktname |
10H-phenoxazine-2,3-dione |
Molekularformel |
C12H7NO3 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
10H-phenoxazine-2,3-dione |
InChI |
InChI=1S/C12H7NO3/c14-9-5-8-12(6-10(9)15)16-11-4-2-1-3-7(11)13-8/h1-6,13H |
InChI-Schlüssel |
JILUVIVDEFRTKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC3=CC(=O)C(=O)C=C3O2 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=CC(=O)C(=O)C=C3O2 |
Synonyme |
2-hydroxyisophenoxazin-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



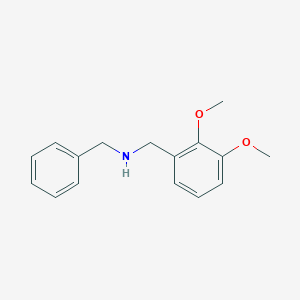
![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)
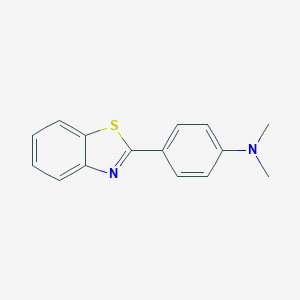
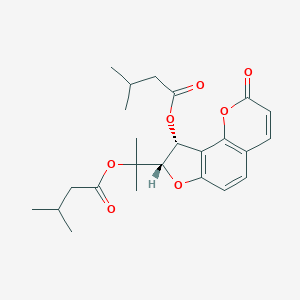
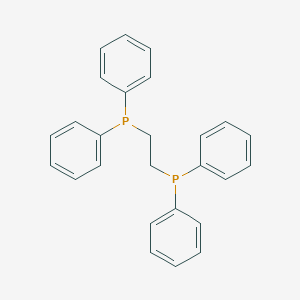
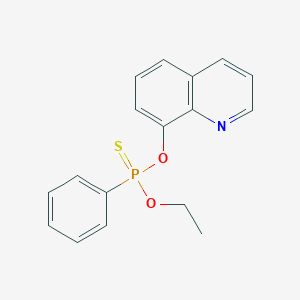
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)
